molecular formula C19H20ClNO6S B1669313 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide CAS No. 193022-04-7

4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide

Cat. No. B1669313
CAS RN: 193022-04-7
M. Wt: 425.9 g/mol
InChI Key: ROSNVSQTEGHUKU-UHFFFAOYSA-N
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Description

This compound, also known as CTS-1027, has a molecular formula of C19H20ClNO6S and a molecular weight of 425.9 g/mol . It has been used in trials studying the treatment of Hepatitis C and Chronic Hepatitis C Virus Infection .


Molecular Structure Analysis

The IUPAC name of this compound is 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide . The InChI and SMILES strings provide more detailed structural information .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 425.9 g/mol . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Medical Research: Hepatitis C Treatment

This compound, also known by the identifier CTS-1027 , has been utilized in clinical trials for the treatment of Hepatitis C and Chronic Hepatitis C Virus Infection . It represents a potential therapeutic agent targeting viral infections that affect the liver .

Organic Synthesis: Catalyst and Solvent

Derivatives of tetrahydro-pyran-4-carboxylic acid, which is part of the compound’s structure, are known to serve as catalysts and solvents in various chemical reactions. They play a significant role in facilitating reactions due to their unique chemical properties .

Multicomponent Synthesis: Pyran Derivatives

The compound’s pyran moiety suggests its utility in multicomponent synthesis strategies to create pyran derivatives, which are valuable in synthesizing pharmacologically active molecules .

Nanotechnology: Nanocatalyst Development

Sulfonylmethyl groups, present in the compound, have been incorporated into nanocatalysts for synthetic applications, indicating potential use in developing new nanomaterials with enhanced catalytic properties .

Pharmacology: Drug Delivery Systems

Compounds with sulfonylmethyl structures have been explored for their applications in drug delivery systems, particularly for targeting the brain and overcoming the blood-brain barrier challenges .

Polymer Chemistry: Sulfone Intermediates

The sulfonylmethyl component is also significant in polymer chemistry, where sulfones act as intermediates. Molecules with sulfone units find applications across diverse fields such as agrochemicals and pharmaceuticals .

Green Chemistry: Reusable Catalysts

The compound’s structure suggests its potential role in green chemistry protocols as a reusable catalyst, contributing to more sustainable and environmentally friendly chemical processes .

Chemical Property Research

Further research into the compound’s chemical properties such as melting point, boiling point, density, and physical properties could provide insights into its broader applications across various scientific fields .

Mechanism of Action

Target of Action

The primary target of this compound, also known as CTS-1027 , is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is a key process in the progression of diseases such as cancer and fibrosis.

Mode of Action

It is known to inhibit the activity of collagenase 3 . By inhibiting this enzyme, CTS-1027 may prevent the breakdown of collagen, thereby inhibiting the progression of diseases associated with excessive collagen degradation.

properties

IUPAC Name

4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSNVSQTEGHUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172907
Record name CTS-1027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide

CAS RN

193022-04-7
Record name CTS-1027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193022047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CTS-1027
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CTS-1027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CTS-1027
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QD3F58224
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
Reactant of Route 2
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
Reactant of Route 3
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
Reactant of Route 4
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
Reactant of Route 5
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
Reactant of Route 6
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide

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